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2-Chloroquinolin-6-ol

Cat. No.: B1260770
CAS No.: 577967-89-6
M. Wt: 179.6 g/mol
InChI Key: XANCOYIVTNZKOE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are a cornerstone of modern medicinal chemistry. mdpi.comrroij.com Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov This widespread use stems from their structural diversity and versatility, which allows them to serve as foundational scaffolds for a vast array of therapeutic agents. mdpi.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing factors such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals due to their ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets like proteins and enzymes. rroij.com The adaptability of heterocyclic scaffolds enables medicinal chemists to fine-tune molecular structures to enhance potency, selectivity, and safety profiles, thereby facilitating the development of more effective drugs. rroij.com Furthermore, the structural variety offered by heterocycles is instrumental in overcoming drug resistance, a major challenge in treating infectious diseases and cancer. rroij.com By creating structurally distinct analogs, researchers can explore alternative mechanisms of action to combat resistant strains. rroij.com

Historical Context of Quinoline (B57606) Derivatives as Therapeutic Agents

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, has a rich history in medicine. nih.gov It was first isolated from coal tar in 1834. nih.gov The therapeutic potential of quinoline derivatives became evident with the discovery of quinine (B1679958), an alkaloid from the bark of the Cinchona tree, which has been used for centuries to treat malaria. nih.govnih.gov This natural product paved the way for the synthesis of a multitude of quinoline-based drugs.

Historically, quinoline derivatives have been at the forefront of treating infectious diseases. Chloroquine (B1663885) and mefloquine (B1676156) are prominent examples of synthetic antimalarial drugs built upon the quinoline framework. nih.govnih.gov Beyond their antimalarial applications, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.org For instance, the fluoroquinolones, such as ciprofloxacin, represent a major class of synthetic antibacterial agents. nih.gov The first synthetically derived local anesthetic, cinchocaine, was also a quinoline-based compound. nih.gov The enduring legacy and continued exploration of quinoline derivatives highlight their status as a "privileged scaffold" in medicinal chemistry, consistently providing a foundation for the development of new therapeutic agents. researchgate.netnih.gov

Overview of 2-Chloroquinoline (B121035) Derivatives in Academic Research

Within the broad family of quinoline derivatives, 2-chloroquinolines have emerged as a significant subclass in academic and preclinical research. The chlorine atom at the 2-position of the quinoline ring serves as a versatile chemical handle, allowing for a variety of subsequent chemical modifications through nucleophilic substitution reactions. This reactivity enables the synthesis of diverse libraries of compounds for biological screening.

Research into 2-chloroquinoline derivatives has spanned a wide range of potential therapeutic applications. Studies have explored their efficacy as antimicrobial agents, with some derivatives showing activity against various bacterial strains. orgchemres.org The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IIβ, enzymes essential for bacterial replication. Furthermore, 2-chloroquinoline derivatives have been investigated for their potential as anticancer agents. For example, some derivatives have exhibited cytotoxic activity against lung cancer cell lines. More recently, in the context of viral diseases, certain 2-chloroquinoline derivatives have been identified as potential dual inhibitors of proteases crucial for the replication of SARS-CoV-2.

The versatility of the 2-chloroquinoline scaffold is further demonstrated by its use in the synthesis of more complex heterocyclic systems. rsc.org For instance, 2-chloroquinoline-3-carbaldehydes are valuable intermediates for constructing fused and binary quinoline-containing heterocyclic systems. rsc.org The ongoing research into 2-chloroquinoline derivatives, including 2-Chloroquinolin-6-ol, underscores their importance as building blocks for the discovery of novel bioactive molecules. nih.govasianpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B1260770 2-Chloroquinolin-6-ol CAS No. 577967-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANCOYIVTNZKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622680
Record name 2-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577967-89-6
Record name 2-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloroquinolin 6 Ol and Analogues

Established Synthetic Pathways to the 2-Chloroquinoline (B121035) System

The construction of the 2-chloroquinoline core can be achieved through several robust and well-documented synthetic strategies. These methods offer access to a wide array of substituted quinolines by varying the starting materials and reaction conditions.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net It has been extensively applied to the synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. researchgate.net The reaction typically involves treating an acetanilide (B955) derivative with a Vilsmeier reagent, which is formed in situ from a formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govrsc.org

The mechanism proceeds via an initial electrophilic substitution (iminoalkylation) of the aromatic ring, followed by cyclization and subsequent elimination to form the quinoline (B57606) ring system. ijsr.net The use of N-arylacetamides bearing electron-donating groups generally leads to good yields of the corresponding quinolines. researchgate.net This method is considered efficient, economical, and mild for formylating reactive substrates. ijsr.net For instance, various 6-substituted-2-chloroquinoline-3-carbaldehydes have been successfully synthesized from the corresponding 4-substituted-1-phenylethanone oximes via the Vilsmeier-Haack reaction. ijsr.net The reaction of substituted acetanilides with the Vilsmeier reagent prepared from DMF and POCl₃ is a common route to produce 2-chloro-3-formylquinolines. rsc.orgwiley.com

Table 1: Examples of Vilsmeier-Haack Cyclization for 2-Chloroquinoline Synthesis
Starting MaterialReagentsProductReference
AcetanilideDMF, POCl₃2-Chloroquinoline-3-carbaldehyde (B1585622) iucr.orgwiley.comresearchgate.net
Substituted N-phenylacetamidesVilsmeier Reagent (DMF/POCl₃)Substituted 2-Chloro-3-formylquinolines nih.govrsc.org
N-(o-tolyl)acetamideVilsmeier Reagent2-Chloro-8-methylquinoline-3-carbaldehyde wiley.com
2,5-DimethoxyanilidesVilsmeier-Haack Reagents5,8-Dimethoxy-2-chloroquinolines clockss.org

Nucleophilic substitution reactions are fundamental in the synthesis and functionalization of the 2-chloroquinoline system. The chlorine atom at the C-2 position of the quinoline ring is labile and susceptible to displacement by a variety of nucleophiles. nih.gov This reactivity allows for the introduction of diverse functional groups, including amines, thiols, and alkoxides, onto the quinoline scaffold.

For example, 2-chloroquinoline-3-carbaldehyde can undergo aromatic nucleophilic substitution to replace the chlorine atom with various nucleophiles, often under basic conditions in solvents like DMF. wiley.com This reactivity is crucial for creating libraries of quinoline derivatives for biological screening. nih.gov The lability of the C-2 chlorine has been exploited in the design of inhibitors for enzymes like SARS-CoV-2 MPro and PLPro, where the chloro group is replaced by a cysteine residue in the enzyme's active site. nih.gov While many reactions focus on replacing the chlorine, nucleophilic substitution can also be used to introduce it. For instance, chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with POCl₃ and PCl₅ yields 2,4-dichloro-8-methylquinoline, demonstrating the conversion of a hydroxyl group to a chloro group. mdpi.com

Beyond the Vilsmeier-Haack reaction, other ring-closure strategies are employed to construct the quinoline skeleton, sometimes involving subsequent reduction steps. numberanalytics.com These reactions build the heterocyclic ring from acyclic or different cyclic precursors. numberanalytics.com

One notable example is the Conrad-Limpach reaction, which is used for the synthesis of 4-hydroxyquinolines. mdpi.com A more contemporary approach involves the high-temperature cyclization of intermediates like 3-(4-bromoaniline) ethyl acrylate (B77674) in diphenyl ether to yield a quinolin-4(1H)-one, which can then be chlorinated. Radical cyclization represents another modern strategy. For instance, an aryl radical cyclization of an enamide has been used as a key ring-closing step in the synthesis of the complex molecule rosettacin, which features a quinoline-like isoquinolinone core. mdpi.com These methods are governed by factors such as substrate structure, reaction temperature, and the choice of catalyst, which can significantly impact the efficiency and selectivity of the ring formation. numberanalytics.com

Specific Synthesis of 2-Chloroquinolin-6-ol

The synthesis of the specifically functionalized this compound can be approached through targeted methods that either install the hydroxyl group at a late stage or build the molecule from a pre-hydroxylated precursor.

A highly efficient and widely reported method for the synthesis of this compound is the demethylation of its corresponding methyl ether, 2-chloro-6-methoxyquinoline (B88731). vulcanchem.com Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers under mild conditions. chemicalbook.com The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, facilitating the cleavage of the alkyl-oxygen bond. chemicalbook.comnih.gov

In a typical procedure, the 2-chloro-6-methoxyquinoline precursor is treated with multiple equivalents of BBr₃ in a solvent such as dichloromethane. vulcanchem.com The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature, proceeding for several hours to ensure complete demethylation. vulcanchem.com An aqueous workup then hydrolyzes the resulting borane (B79455) intermediate to yield the final hydroxylated product. This approach has been reported to produce this compound in high yield (93%), making it a practical and scalable route. vulcanchem.com While BBr₃ is effective, other Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids such as hydrobromic acid (HBr) are also known reagents for demethylation. researchgate.net

Table 2: Synthesis of this compound via BBr₃ Demethylation
Starting MaterialReagentSolventConditionsProductYieldReference
Aryl methyl ether precursor (e.g., 2-chloro-6-methoxyquinoline)BBr₃ (5.0 eq)Dichloromethane0°C to room temp, 15 hThis compound93% vulcanchem.com

An alternative strategy to the late-stage demethylation involves starting with a quinoline precursor that already contains the hydroxyl group at the 6-position. The subsequent step is then the selective chlorination at the C-2 position. One documented method involves the direct chlorination of 2,6-quinolinediol.

In this synthetic pathway, a solution of 2,6-quinolinediol is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for an extended period and then heated to drive the reaction to completion. This process effectively converts the hydroxyl group at the C-2 position into a chlorine atom while preserving the hydroxyl group at C-6. This route is analogous to other known chlorinations of quinolinol derivatives, which utilize reagents like POCl₃ or thionyl chloride (SOCl₂) to achieve the desired transformation. This approach avoids the use of methoxy (B1213986) protection and subsequent deprotection steps, offering a more direct route to the target compound.

Strategies for Derivatization and Functionalization of the this compound Scaffold

Modification at the Quinoline Nitrogen

The nitrogen atom within the quinoline ring, being a heteroatom, presents a key site for derivatization. While less basic than pyridine (B92270), the quinoline nitrogen can undergo reactions such as protonation, alkylation, and acylation. orientjchem.org These modifications can significantly alter the electronic properties and biological profile of the resulting compounds.

One prominent strategy is N-alkylation. For quinolin-2(1H)-one systems, derived from 2-chloroquinolines, alkylation at the nitrogen can be achieved using various alkyl halides (e.g., propargyl, benzyl, or allyl bromides) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org Another advanced method involves a one-pot tandem reduction of the quinoline ring to a tetrahydroquinoline (THQ), followed by reductive N-alkylation using aldehydes and a Hantzsch ester in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). rsc.org This method is notable for its mild conditions and tolerance of various functional groups. rsc.org Palladium-catalyzed N-alkylation reactions also represent a powerful tool for this transformation. chemrxiv.org

Table 1: Methodologies for Quinoline Nitrogen Modification

MethodReagents & ConditionsProduct TypeRef.
Direct AlkylationAlkyl bromide, K₂CO₃, DMFN-Alkylquinolinone rsc.org
Reductive AlkylationAldehyde, Hantzsch ester, HFIPN-Alkyltetrahydroquinoline rsc.org
Palladium-Catalyzed AlkylationVaries (e.g., Pd/TiO₂, light)N-Alkylquinoline chemrxiv.org

Substituent Variation at the Chloro and Hydroxyl Positions

The chloro and hydroxyl groups on the this compound scaffold are primary sites for introducing structural diversity.

The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nature of the quinoline ring system. vulcanchem.com This allows for the displacement of the chloride ion by a variety of nucleophiles. For instance, 2-chloroquinolines exhibit high reactivity towards methoxide (B1231860) ions, leading to the formation of 2-methoxyquinoline (B1583196) derivatives. researchgate.net Other common nucleophiles include amines and thiols, which yield 2-aminoquinoline (B145021) and 2-thioquinoline analogues, respectively. These substitution reactions are typically carried out using reagents like sodium hydride or potassium carbonate under reflux conditions.

The hydroxyl group at the C6 position also offers a handle for functionalization. A primary transformation is its oxidation to a carbonyl group, yielding quinolin-6-one derivatives. This reaction can be accomplished using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This conversion from a hydroxyl to a keto group significantly alters the electronic and hydrogen-bonding characteristics of the molecule.

Table 2: Functionalization at C2-Chloro and C6-Hydroxyl Positions

PositionReaction TypeReagentsProduct Functional GroupRef.
C2-ChloroNucleophilic SubstitutionAmines, Thiols, Alkoxides-NHR, -SR, -OR
C6-HydroxylOxidationKMnO₄, CrO₃Carbonyl (=O)

Introduction of Heteroaryl and Aryl Moieties

The introduction of aryl and heteroaryl groups is a key strategy for expanding the chemical space of quinoline derivatives. Transition metal-catalyzed cross-coupling reactions are the predominant methods for achieving this functionalization.

The Suzuki-Miyaura cross-coupling reaction is widely employed for this purpose. It involves the reaction of the 2-chloroquinoline scaffold with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. rhhz.netchim.it This method has been successfully used to synthesize a variety of 2-arylquinolines. rhhz.net For instance, the coupling of 2-chloroquinolines with arylboronic acids can be catalyzed by systems like PdCl₂(PPh₃)₂. chim.it The reactivity of the C-Cl bond at the 2-position makes it a prime site for such couplings. researchgate.net The development of robust catalyst systems has even enabled the coupling of unprotected nitrogen-rich heterocycles, which can be challenging due to catalyst inhibition by the free N-H groups. nih.gov

Beyond the C2 position, other sites on the quinoline ring can also be arylated. For example, direct C-H arylation of quinoline N-oxides at the C8 position has been achieved using palladium catalysis. acs.org These arylated N-oxides can then be converted back to the corresponding 2-chloroquinolines. acs.org

Table 3: Selected Cross-Coupling Reactions for Aryl/Heteroaryl Introduction

Reaction TypeCoupling PartnersCatalyst System (Example)Position FunctionalizedRef.
Suzuki-Miyaura2-Chloroquinoline + Arylboronic acidPdCl₂(PPh₃)₂ / BaseC2 chim.it
Suzuki-Miyaura6-Bromo-2-chloroquinoline + Arylboronic acidPd catalyst / BaseC6
Direct C-H ArylationQuinoline N-oxide + Aryl iodidePd(OAc)₂ / LigandC8 acs.org

Synthesis of Hybrid Quinoline Conjugates

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in medicinal chemistry to create novel chemical entities. The this compound scaffold is a valuable building block in the synthesis of such hybrid conjugates. nih.gov

A variety of moieties have been conjugated to the quinoline core. For example, quinoline-triazole hybrids have been synthesized, where a triazole ring is linked to the quinoline structure. nih.gov Another approach involves creating hybrids with other heterocyclic systems like imidazole (B134444) or tetrazole. mdpi.comchemrestech.com The synthesis of these conjugates often involves multi-step reaction sequences. For instance, a 2-chloroquinoline-3-carbaldehyde can be converted to a 2-azidoquinoline-3-carbaldehyde, which then serves as a precursor for building tetrazole-fused quinoline systems. chemrestech.com

Table 4: Examples of Quinoline Hybrid Conjugates

Hybrid TypeConjugated MoietySynthetic Strategy ExampleRef.
Quinoline-TriazoleTriazoleClick chemistry on an alkynyl-quinoline precursor nih.gov
Quinoline-ImidazoleImidazoleN-alkylation of quinolone with a chloro-functionalized imidazole derivative mdpi.com
Quinoline-TetrazoleTetrazoleCyclization of an azido-quinoline precursor chemrestech.com
Quinoline-PiperidinePiperidineFusion of a chloroquinoline derivative with a piperidine-containing fragment nih.gov

Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 Chloroquinolin 6 Ol Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the characterization of quinoline (B57606) derivatives, offering a non-destructive method to probe the molecular vibrations and identify functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within 2-chloroquinolin-6-ol and its derivatives. The presence of a hydroxyl (-OH) group and a chloro (C-Cl) substituent on the quinoline scaffold gives rise to distinct vibrational bands. vulcanchem.com

Studies on related quinoline derivatives provide a framework for interpreting the FT-IR spectra of this compound. For instance, in various substituted quinolines, the C=N stretching vibration is typically observed in the range of 1540–1640 cm⁻¹. researchgate.netresearchgate.net The C-Cl stretching vibration is expected to appear in the fingerprint region, often around 744-780 cm⁻¹. researchgate.netekb.eg The hydroxyl group's O-H stretching vibration would manifest as a broad band, typically in the region of 3200-3600 cm⁻¹, with its exact position and shape influenced by hydrogen bonding.

In the context of 2-chloroquinoline (B121035) derivatives, the IR spectrum of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline showed a C-Cl band at 748 cm⁻¹. ekb.eg Another study on 1-(5-(7-bromo-2-chloroquinolin-3-yl)-3-(4-bromophenyl)-1H-pyrazol-1-yl)ethanone reported a C-Cl stretching vibration at 750.17 cm⁻¹. researchgate.net These examples highlight the expected region for the C-Cl stretch in this compound. The analysis of FT-IR spectra is crucial for confirming the presence of key functional groups and for studying intermolecular interactions like hydrogen bonding. tandfonline.commdpi.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Derivatives
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
-OHO-H Stretch (H-bonded)3200-3600 (broad)General IR correlation charts
C=N (quinoline ring)Stretching1540-1640 researchgate.netresearchgate.net
C-ClStretching744-780 researchgate.netekb.eg
Aromatic C-HStretching3000-3100General IR correlation charts
Aromatic C=CStretching1400-1600General IR correlation charts

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy of this compound provides precise information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the quinoline ring typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. ekb.egichemical.com The exact chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group.

For 2-chloro-6-hydroxyquinoline, a predicted ¹H NMR spectrum in CDCl₃ shows signals at δ 7.95 (t, J = 8.1 Hz, 2H), 7.35 (dd, J = 6.0, 3.3 Hz, 2H), and 7.13 (d, J = 2.7 Hz, 1H). ichemical.com Another source reports a ¹H NMR spectrum in DMSO-d₆ where the quinoline H-4 proton appears as a singlet at δ 9.18 ppm, and the aromatic protons resonate as a multiplet between δ 7.20–8.30 ppm. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration; in DMSO-d₆, it was observed as a broad signal at δ 11.80 ppm.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound
ProtonPredicted Chemical Shift (CDCl₃) ichemical.comObserved Chemical Shift (DMSO-d₆)
H-4-9.18 (s)
Aromatic Protons7.13-7.95 (m)7.20-8.30 (m)
-OH-11.80 (br s)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms in the quinoline ring of this compound are expected to appear in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom attached to the chlorine (C-2) will be significantly deshielded, as will the carbon atom attached to the hydroxyl group (C-6).

A reported ¹³C NMR spectrum for this compound shows a signal for a carbonyl carbon (C=O) at δ 168.6 ppm, suggesting the presence of tautomeric forms in solution. In a related derivative, 2-chloro-3-[(p-aminophenylamino)methylene]quinoline, the quinoline carbon signals were observed at δ 158.15 (C-2), 149.99 (C-4), 148.48 (C-10), 133.27 (C-7, C-9), 131.28 (C-3), 130.13 (C-5, C-6), and 127.44 (C-8). ekb.eg For 2-chloro-6-methylaniline, the aromatic carbon signals were observed between 118.5 and 141.4 ppm. researchgate.net These data provide a reference for the expected chemical shifts in the ¹³C NMR spectrum of this compound.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloroquinoline Derivatives
Carbon Atom2-Chloro-3-[(p-aminophenylamino)methylene]quinoline (in DMSO) ekb.eg2-Chloro-6-methylaniline researchgate.netThis compound (Tautomeric C=O)
C-2158.15--
C-3131.28123.7-
C-4149.99141.4-
C-5130.13119.4-
C-6130.13--
C-7133.27--
C-8127.44--
C-9133.27--
C-10148.48--
C=O (Tautomer)--168.6

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₆ClNO, corresponding to a molecular weight of approximately 179.6 g/mol . vulcanchem.comnih.gov In mass spectrometry, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in the MS/MS spectrum of 2-chloroquinoline, the precursor ion at m/z 164.0262 ([M+H]⁺) fragments to produce a top peak at m/z 128, corresponding to the loss of HCl. nih.gov Similar fragmentation pathways would be expected for this compound, along with fragmentations related to the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, and the positions of the absorption maxima (λmax) are sensitive to the substituents on the ring. The hydroxyl and chloro groups on this compound will influence the electronic transitions and thus the UV-Vis spectrum.

X-Ray Diffraction Studies for Crystalline Structures

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For quinoline derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their structure-property relationships.

In one such analysis, six different substituted 2-chloroquinoline derivatives were synthesized and their crystal structures were determined. researchgate.net The investigation focused on evaluating the role of the chlorine atom as a self-recognizing unit in the formation of the crystal lattice. researchgate.net Similarly, the structures of complex quinoline derivatives, such as quinolinylphosphonates and 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), have been definitively confirmed using X-ray crystallography, providing insights into their complex three-dimensional arrangements and intramolecular bonding. iucr.orgresearchgate.net

Table 1: Crystallographic Data for Selected 2-Chloroquinoline Derivatives

CompoundFormula Weight ( g/mol )Crystal SystemSpace GroupReference
QN1212.07MonoclinicP2₁/c researchgate.net
QN2212.07TriclinicP-1 researchgate.net
QN3193.62TriclinicP-1 researchgate.net
7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol)Not SpecifiedTriclinicP-1 iucr.org
Phosphonate Derivative 7Not SpecifiedOrthorhombicPbca researchgate.net
Azophosphole Derivative 9aNot SpecifiedMonoclinicP2₁/c researchgate.net

Thermogravimetric Analysis (TGA) in Compound Characterization

Thermogravimetric analysis (TGA) is an essential tool for assessing the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is particularly valuable for quinoline derivatives to determine their decomposition temperatures and to study the thermal behavior of related materials like polymers and metal complexes.

For new 1H-pyrazolo[3,4-b]quinoline derivatives, TGA has been used to determine degradation temperatures, which were found to be above 300°C, indicating high thermal stability suitable for applications in organic electronics. mdpi.com In another study, the thermal behavior of platinum(II) complexes based on a 2-chloro-quinoline ligand was examined. nih.gov The TGA curve showed no initial weight loss up to 160°C, confirming the absence of water molecules, followed by a two-step decomposition process at higher temperatures. nih.gov

TGA has also been applied to characterize quaternized chitosan-quinoline derivatives, where the analysis revealed changes in thermal stability and degradation patterns after chemical modification. derpharmachemica.com Similarly, the thermal decomposition of functionalized graphitic carbon nitride (g-C3N4), a material used as a catalyst in quinoline synthesis, was evaluated by TGA. The analysis showed that a sulfonated version was more stable than a carboxylated one, with a total weight loss of only 10% at up to 600°C. nih.gov

Table 2: Summary of TGA Findings for Quinoline Derivatives

Compound TypeKey TGA FindingsTemperature RangeReference
1H-pyrazolo[3,4-b]quinoline derivativesDegradation temperature is above 300°C.>300°C mdpi.com
Platinum(II) complex with 2-chloro-quinoline ligandStable up to 160°C; two-step decomposition.160°C - 500°C+ nih.gov
Quaternized chitosan-quinoline derivativeShowed altered thermal stability post-modification.Not Specified derpharmachemica.com
Molecularly Imprinted Polymers (MIPs) with quinolineThermal degradation occurs between 250°C and 450°C.250°C - 450°C researchgate.net
g-C3N4-(CH2)3-SO3H catalystExhibits high thermal stability with only 10% weight loss.30°C - 600°C nih.gov

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for the separation, purification, and analytical assessment of quinoline derivatives. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to monitor reaction progress, establish purity, and isolate target compounds.

Thin-Layer Chromatography (TLC): TLC is widely used for the rapid qualitative monitoring of chemical reactions involving quinoline derivatives. For instance, the synthesis of various quinoline scaffolds is often monitored by TLC using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) to check for the consumption of starting materials and the formation of the product. ajol.infowiley.commdpi.com In the development of pyrimido[5,4-c]quinoline derivatives, reversed-phase TLC (RP-TLC) with a DMF-TRIS buffer mobile phase has been used to determine the lipophilicity of the compounds, a key parameter in drug design. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of quinoline derivatives. A notable challenge is the separation of closely related quinoline alkaloids. One study aimed to find the optimal conditions for separating six different quinoline derivatives, including quinine (B1679958) and quinidine. tandfonline.comtandfonline.com It was found that a naphthylpropyl stationary phase provided the best separation and selectivity, outperforming the more common octadecyl columns. tandfonline.comtandfonline.comresearchgate.net This method was validated for its linearity, detection limits, and quantification limits, proving its suitability for the quantitative analysis of these compounds. tandfonline.com Reversed-phase HPLC (RP-HPLC) is also a popular and widely used method for measuring the lipophilicity of quinoline derivatives. researchgate.net

Table 3: Examples of Chromatographic Conditions for Quinoline Derivatives

TechniqueStationary PhaseMobile PhaseApplicationReference
HPLCNaphthylpropylMethanol/water (50/50, v/v)Separation of six quinoline alkaloids (quinine, quinidine, etc.) tandfonline.comtandfonline.com
TLCSilica gelHexane-ethyl acetate (2:1, v/v)Purity assessment of synthesized pyrimido[5,4-c]quinoline-2,4(1H,3H)-diones ajol.info
TLCSilica gelCH₂Cl₂:CH₃OH (5 mL:0.1 mL)Monitoring the synthesis of pyrrolo–benzo[f]quinoline derivatives mdpi.com
HPTLCSilica gel 60 F₂₅₄Toluene-chloroform-diethyl ether-diethylamine (40:15:35:10, v/v)Determination of major Cinchona alkaloids researchgate.net
RP-TLCRP-18F₂₅₄DMF-TRIS bufferLipophilicity determination of pyrimido[5,4-c]quinoline derivatives researchgate.net

Computational Chemistry and in Silico Investigations of 2 Chloroquinolin 6 Ol Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For quinoline (B57606) derivatives, including 2-chloroquinolin-6-ol, these methods have been instrumental in elucidating their electronic structure, reactivity, and spectral properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govnumberanalytics.com By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT provides insights into a molecule's reactivity and stability. nih.govnih.gov For instance, the energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.govnih.gov

Studies on quinoline derivatives have utilized DFT to optimize molecular geometries and calculate various reactivity descriptors. nih.govwiley.com These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S), which help in understanding the molecule's ability to attract electrons and its resistance to changes in its electronic configuration. numberanalytics.com The substitution of a chlorine atom on the quinoline ring, as in 6-chloroquinoline (B1265530), has been shown to significantly alter the reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr Such calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. dergipark.org.tr The molecular electrostatic potential (MEP) surface analysis, also derived from DFT calculations, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. ekb.eg

Table 1: Representative DFT-Calculated Properties for Quinoline Derivatives (Note: The following data is illustrative and based on general findings for quinoline derivatives, not specific to this compound unless cited.)

PropertyDescriptionTypical Finding for Quinoline Derivatives
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Varies with substitution; influences intermolecular interactions. nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Varies with substitution; influences intermolecular interactions. nih.gov
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity. nih.gov
Electronegativity (χ) A measure of an atom's ability to attract shared electrons.Influenced by substituent groups on the quinoline core. numberanalytics.com
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.Higher values indicate greater stability. numberanalytics.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. wiley.combohrium.comrsc.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govekb.eg

For quinoline derivatives, TD-DFT calculations have been successfully employed to simulate their UV-Vis spectra in various solvents. ekb.egbohrium.com These theoretical predictions often show good agreement with experimental data. nih.govwiley.com The choice of functional and basis set, such as CAM-B3LYP/6-31G++(d,p), is critical for obtaining accurate spectral data. wiley.combohrium.com The method can also account for solvent effects through models like the Polarizable Continuum Model (PCM). ekb.eg Studies have shown that substitutions on the quinoline ring can cause shifts in the absorption bands. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iscientific.org It is widely used to understand how a ligand, such as a this compound analogue, might interact with a biological target, typically a protein or enzyme. iscientific.orgfrontiersin.org

Interaction with Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

A significant area of investigation for quinoline analogues is their potential as antibacterial agents. mdpi.com DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibacterial drugs. semanticscholar.orgresearchgate.netmdpi.com

Molecular docking studies have been instrumental in evaluating the interaction of quinoline derivatives with these enzymes. frontiersin.orgmdpi.com These studies predict how the compounds fit into the ATP-binding pocket of the enzymes, a crucial step for their inhibition. researchgate.net The binding energy scores from these simulations can help in ranking the potential inhibitory activity of different analogues. frontiersin.org For instance, some quinoline derivatives have shown promising binding energies against E. coli DNA gyrase B, suggesting they could act as inhibitors. mdpi.comnih.gov These in silico findings often correlate well with in vitro antibacterial activity. nih.gov

Table 2: Representative Molecular Docking Results for Quinoline Derivatives against Bacterial Enzymes (Note: The following data is illustrative and based on general findings for quinoline derivatives, not specific to this compound unless cited.)

Compound TypeTarget EnzymePredicted Binding Energy (kcal/mol)Key Interactions
Quinoline DerivativeE. coli DNA Gyrase B-6.9 to -9.3Hydrogen bonding, π-stacking frontiersin.orgnih.gov
Quinolone HybridS. aureus Topoisomerase IV-7.5 to -8.5Hydrogen bonding, hydrophobic interactions mdpi.com
Thiourea-QuinolineE. coli DNA Gyrase B-8.0 to -9.5Hydrogen bonding with key residues mdpi.com
Thiourea-QuinolineE. coli Topoisomerase IV-7.0 to -8.0Interaction with catalytic residues mdpi.com

In Silico Pharmacokinetic Profiling

In silico pharmacokinetic profiling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is a crucial step in early-stage drug discovery. nih.govijprajournal.com It uses computational models to estimate the drug-like properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govresearchgate.net

Web-based tools and software are commonly used to predict various ADME properties. benthamdirect.comrsc.org For quinoline derivatives, these predictions have been used to assess their potential for oral bioavailability based on criteria such as Lipinski's rule of five. frontiersin.orgresearchgate.net This rule considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rsc.orgresearchgate.net Other predicted properties include gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. rsc.orgacs.org These in silico assessments provide a valuable preliminary screen for the drug-likeness of this compound analogues. benthamdirect.comnih.gov

Table 3: Representative In Silico ADME Properties for Quinoline Derivatives (Note: The following data is illustrative and based on general findings for quinoline derivatives, not specific to this compound unless cited.)

ADME ParameterDescriptionPredicted Outcome for Quinoline Derivatives
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Many derivatives show good compliance. frontiersin.orgresearchgate.net
Gastrointestinal (GI) Absorption The predicted absorption of the compound from the gut into the bloodstream.Often predicted to be high for compliant compounds. iscientific.org
Blood-Brain Barrier (BBB) Permeability The ability of the compound to cross the blood-brain barrier.Variable, depending on the specific structure. rsc.org
Cytochrome P450 (CYP) Inhibition The potential of the compound to inhibit major drug-metabolizing enzymes.Important for predicting drug-drug interactions.
LogP (Lipophilicity) The partition coefficient of a compound between an aqueous and a lipophilic phase.A key factor in absorption and distribution. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, allowing for the evaluation of the pharmacokinetic profile of potential drug candidates. For analogues of this compound, various computational tools and methodologies have been employed to predict their ADME characteristics, thereby guiding the selection and optimization of compounds with favorable drug-like properties.

Researchers frequently utilize web-based platforms such as SwissADME and admetSAR to perform these computational investigations. iscientific.orgbenthamdirect.com These tools predict a range of physicochemical and pharmacokinetic parameters based on the chemical structure of the compounds. For instance, studies on N-substituted quinoline 3-carbaldehyde hydrazone derivatives and 2-chloroquinoline-3-carboxamide (B1625466) derivatives used these platforms to forecast their ADME profiles. iscientific.orgbenthamdirect.com The predicted properties often include gastrointestinal absorption, oral bioavailability, and adherence to established drug-likeness rules. iscientific.org

In a study focused on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, the synthesized compounds were reported to possess reliable ADME properties based on computational analysis. asianpubs.orgresearchgate.net Similarly, in silico ADME prediction studies for a series of 24 novel quinoline analogues designed as mutant EGFR inhibitors found the derivatives to have promising drug-like properties. nih.gov Another investigation into 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines also involved a thorough ADME-T (Toxicity) evaluation. researchgate.net

The predictions extend to specific metabolic and transport characteristics. For example, in the development of benzoheterocyclic 4-aminoquinoline (B48711) analogues, while most designed compounds satisfied drug-likeness rules, some were predicted to have poor ADMET properties related to interactions with cytochrome P450 enzymes (CYP1A2, CYP2C19) and the renal organic cation transporter 2. nih.govunar.ac.id A detailed ADMET profile for a specific 6-chloroquinoline derivative, compound 5n, predicted high human intestinal absorption (94.021%) and high permeability through Caco-2 cells, indicating good absorption characteristics. frontiersin.org

These predictive studies are essential for identifying compounds that are likely to have favorable pharmacokinetics in vivo, thus reducing the failure rate of drug candidates in later developmental stages.

Table 1: Summary of In Silico ADME Predictions for this compound Analogues

Compound SeriesComputational Tool(s) UsedKey Predicted PropertiesReference(s)
N-substituted quinoline 3-carbaldehyde hydrazone derivativesSWISS ADME, AdmetSARGastrointestinal absorption, oral bioavailability, non-mutagenic, non-carcinogenic. iscientific.org
Novel quinoline analogues (EGFR inhibitors)Not specifiedPromising drug-like properties. nih.gov
2-chloroquinoline-3-carboxamide derivativesSwissADME, admetSARAcceptable pharmacokinetic properties, less toxic. benthamdirect.com
Ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehydeNot specifiedReliable ADME properties. asianpubs.orgresearchgate.net
4-Aminoquinoline-pyrimidine-aminoalkanolsNot specifiedFavourable pharmacokinetic parameters. rsc.org
Benzoheterocyclic 4-aminoquinolinesSwissADME, pkCSMGenerally good drug-likeness; some derivatives showed poor properties related to CYP enzymes and renal transporters. nih.govunar.ac.id
6-chloroquinoline derivative (compound 5n)Not specifiedHigh human intestinal absorption (94.021%), high Caco-2 permeability. frontiersin.org

Bioavailability Assessment

Bioavailability, a crucial component of the ADME profile, is the fraction of an administered drug that reaches the systemic circulation. Computational methods provide a rapid assessment of the potential oral bioavailability of compounds, often by evaluating their compliance with established guidelines like Lipinski's Rule of Five and Veber's rules.

For analogues of this compound, in silico tools are commonly used to predict oral bioavailability. The SWISS ADME web tool, for example, was utilized to predict the oral bioavailability of N-substituted quinoline 3-carbaldehyde hydrazone derivatives. iscientific.org In another study, all newly designed 2-chloroquinoline-3-carboxamide derivatives were predicted to be orally bioavailable based on in silico analysis. benthamdirect.com

The assessment often involves calculating key physicochemical properties. In a study on new quinoline derivatives as potential anticancer agents, Petra, Osiris, and Molinspiration (POM) calculations were used to measure the drug-like bioavailability of the designed compounds. mdpi.com Similarly, bioinformatic POM analyses of certain 8-hydroxyquinoline (B1678124) derivatives suggested they exhibit good bioavailability. mdpi.com

Adherence to Lipinski's Rule of Five is a common filter used to assess the "drug-likeness" and potential oral bioavailability of a compound. This rule considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A study on benzoheterocyclic 4-aminoquinoline analogues confirmed that all designed derivatives satisfied both the Lipinski and Veber rules, indicating a high probability of good oral bioavailability. nih.govunar.ac.id These computational assessments are vital for prioritizing the synthesis and further testing of compounds that are most likely to be effective when administered orally.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical libraries. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Once a pharmacophore model is established, it can be used as a 3D query to screen databases for compounds with similar features.

This approach has been successfully applied to the quinoline scaffold. In one study, a five-feature pharmacophoric model for negative modulators of the GLI1 protein was used to perform a virtual screening of commercially available compounds, leading to the identification of active quinoline derivatives. acs.org The quinoline heterocycle is recognized as an attractive pharmacophore for various enzyme inhibitors, including proteases. nih.gov

Structure-based virtual screening is another common strategy, where the 3D structure of a biological target is used to dock and score compounds from a library. tandfonline.com For instance, a library of over one hundred quinoline-based drugs was screened against therapeutic targets of SARS-CoV-2 using this method. nih.govtandfonline.com Similarly, structure-based virtual screening was employed to discover natural compounds based on the quinoline scaffold as potential inhibitors of the Plasmepsin II enzyme, a key target in malaria. tandfonline.com In this process, software like AutoDock Vina is often used for initial screening, followed by more detailed analysis of the binding modes of top-scoring compounds with tools like AutoDock 4.2. iscientific.orgtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), can be used to develop these pharmacophore models. A 3D-QSAR model was generated for a set of 33 quinoline-based compounds with anti-gastric cancer activity. mdpi.com The resulting contour maps from the CoMFA analysis provided insights into the structural features beneficial for activity, which guided the design of five new, more potent quinoline compounds. mdpi.com These computational screening and modeling techniques significantly accelerate the process of discovering new lead compounds by focusing laboratory efforts on molecules with the highest probability of success. nih.gov

Pharmacological Activities and Molecular Mechanisms of 2 Chloroquinolin 6 Ol Derivatives

Anticancer Activity Research

The exploration of 2-Chloroquinolin-6-ol derivatives in cancer research has primarily centered on their cytotoxic potential and the mechanisms by which they induce cancer cell death. These compounds have shown promise due to their structural similarities to other known anticancer agents, which allows for targeted modifications to enhance their efficacy and selectivity.

Derivatives of 2-chloroquinoline (B121035) have demonstrated significant cytotoxic effects across a panel of human cancer cell lines, indicating a broad spectrum of potential therapeutic applications. While specific data for derivatives of this compound are limited, studies on structurally related 2-chloroquinoline and 6-substituted quinoline (B57606) compounds provide valuable insights into their anticancer potential.

For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were synthesized and evaluated for their in vitro antitumor activity. Several of these compounds exhibited moderate to high inhibitory activities against the human liver cancer cell line, HepG2. nih.gov Notably, compounds such as 3a₁, 3a₃, and 3a₄ displayed IC₅₀ values of 7.54 µM, 11.23 µM, and 9.87 µM, respectively, against HepG2 cells, which were more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (IC₅₀ = 31.98 μM). nih.gov

In another study, the cytotoxic effects of C-6 substituted 2-phenylquinolines were evaluated against several cancer cell lines. While these compounds were more effective against PC3 (prostate) and HeLa (cervical) cancer cells, they showed less sensitivity in MCF-7 (breast) cells. rsc.org Similarly, research on 7-chloro-(4-thioalkylquinoline) derivatives revealed their cytotoxic activity against HCT116 (colon) and A549 (lung) cancer cell lines, with some sulfonyl N-oxide derivatives showing IC₅₀ values in the low micromolar range. mdpi.com

The following table summarizes the cytotoxic activities of various 2-chloroquinoline and 6-substituted quinoline derivatives against a panel of human cancer cell lines.

The anticancer effects of this compound derivatives are not solely dependent on their cytotoxic potency but also on their ability to interfere with specific molecular pathways that are crucial for cancer cell survival and proliferation.

A primary mechanism by which 2-chloroquinoline derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins. For example, the representative compound 3a₁ from the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline series was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. nih.gov Specifically, the activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP (poly(ADP-ribose) polymerase), have been observed following treatment with these derivatives, confirming the induction of the intrinsic apoptotic pathway. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. The inhibition of these enzymes can lead to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs. researchgate.net Quinoline derivatives have been identified as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.comdrugbank.com By stabilizing the enzyme-DNA cleavable complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and the activation of apoptotic pathways. researchgate.net Although direct studies on this compound derivatives as topoisomerase inhibitors are yet to be extensively reported, the known activity of the broader quinoline class suggests this as a plausible mechanism of action.

Another important mechanism of antitumor action for quinoline derivatives is the induction of oxidative stress. Cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further oxidative insults. Certain benzo[h]quinoline (B1196314) derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells. nih.gov This elevation in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. The formation of 8-oxoguanine, a common marker of oxidative DNA damage, has been observed in cancer cells treated with these compounds. nih.gov The resulting DNA damage can trigger cell cycle arrest and apoptosis if the damage is too severe to be repaired. nih.gov

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers but is generally absent in normal adult tissues. nih.gov It plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it an attractive target for cancer therapy. nih.gov Derivatives with a hydroxyquinoline scaffold have been identified as selective inhibitors of survivin. nih.govresearchgate.net These compounds have been shown to suppress the expression of survivin, leading to the induction of apoptosis in cancer cells. nih.gov The development of survivin inhibitors based on the this compound backbone could represent a highly targeted and effective strategy for cancer treatment.

Mechanisms of Antitumor Action

Antimicrobial Activity Studies

Derivatives of 2-chloroquinoline have been a significant focus of research due to their broad-spectrum antimicrobial properties. These compounds have been synthesized and evaluated against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria, demonstrating considerable potential for the development of new antimicrobial agents.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

The antibacterial potential of 2-chloroquinoline derivatives has been extensively investigated against both Gram-positive and Gram-negative bacteria. A variety of synthesized analogues have demonstrated significant inhibitory effects against clinically relevant strains, including those resistant to existing antibiotics. annexpublishers.comnih.govsioc-journal.cn

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. Studies have determined the MIC values for numerous 2-chloroquinoline derivatives, revealing a range of activities.

For instance, a series of (2-chloroquinolin-3-yl)methyleneamino guanidine (B92328) derivatives showed good inhibitory activity against a panel of bacteria, with MICs generally falling between 2.0 and 16 μg/mL. sioc-journal.cn Within this series, compound 4h was particularly notable for its broad-spectrum activity, exhibiting an MIC of 2.0 μg/mL against six different bacterial strains, including quinolone-resistant Staphylococcus aureus. sioc-journal.cn Another study on differentiated 2-chloroquinoline derivatives found that one of the most potent compounds exhibited an MIC of 12.5 μg/mL. researchgate.net

Similarly, quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive pathogens. nih.gov Compound 6c, a chloro-substituted derivative, was the most active in its series, with MIC values of 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov

Table 1: MIC Values of Selected 2-Chloroquinoline Derivatives Against Bacterial Strains

Compound/Derivative Class Bacterial Strain MIC (µg/mL) Reference
(2-chloroquinolin-3-yl)methyleneamino guanidine (4h) Various (including MRSA) 2.0 sioc-journal.cn
Differentiated 2-chloroquinoline derivative (21) Various 12.5 researchgate.net
Quinoline-2-one derivative (6c) MRSA 0.75 nih.gov
Quinoline-2-one derivative (6c) VRE 0.75 nih.gov
Quinoline-2-one derivative (6c) MRSE 2.50 nih.gov
Quinoline-2-one derivative (6l) MRSA 1.50 nih.gov

The primary mechanism of antibacterial action for many quinoline-based compounds, including fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. mdpi.com By binding to these enzymes, the derivatives inhibit essential cellular processes, leading to bacterial cell death. mdpi.com

In Mycobacterium tuberculosis, DNA gyrase is the sole target for fluoroquinolones. mdpi.com Molecular docking studies on 2-chloroquinoline derivatives have supported this mechanism. In silico analyses have shown that these compounds can effectively bind to the active site of E. coli DNA gyrase B. researchgate.net For example, compounds 7-chloro-2-ethoxyquinoline-3-carbaldehyde and 2,7-dichloroquinoline-3-carboxamide exhibited strong binding affinities in docking simulations against this enzyme. researchgate.net Further docking studies predicted the mode of action for a potent 2-chloroquinoline derivative by targeting the Staphylococcus aureus DNA gyrase B subunit (PDB ID: 3G75). annexpublishers.comresearchgate.net

Antifungal Properties

In addition to their antibacterial effects, 2-chloroquinoline derivatives have demonstrated significant antifungal properties. researchgate.netmdpi.com Various synthesized series have been screened against a range of fungal pathogens, including Candida species and filamentous fungi like Aspergillus niger. annexpublishers.comresearchgate.net

One study reported that hybrid molecules combining 2-chloroquinoline with curcumin (B1669340) showed promising antifungal activity, in some cases exceeding that of the standard antifungal drug Miconazole. mdpi.com Another series of 2,6-disubstituted quinolines displayed fungicidal activity against Candida albicans and the emerging pathogen Candida glabrata, with minimal fungicidal concentration (MFC) values below 15 µM. nih.gov Several of these derivatives were also effective at eradicating C. albicans biofilms, a critical factor in persistent infections. nih.gov Certain quinoline-8-ol derivatives have also shown in vitro antifungal activity that is comparable to or higher than that of fluconazole. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The quinoline scaffold is a cornerstone in the development of antitubercular agents, with derivatives showing potent activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov This is particularly crucial given the global health threat posed by tuberculosis (TB), especially the rise of drug-resistant strains. nih.govnih.gov

Research into 2-chloroquinoline derivatives has yielded compounds with significant efficacy against the H37Rv strain of Mtb. nih.govnih.gov For example, a study focused on innovative hybrid compounds of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide esters identified molecules with noteworthy efficacy, achieving MIC values as low as 6.25 µg/mL for Mtb inhibition. ijpsdronline.com

A critical advantage of some quinoline derivatives is their effectiveness against both drug-sensitive and multi-drug resistant (MDR) strains of Mtb. mdpi.comnih.gov The diarylquinoline bedaquiline (B32110) is a prominent example, having been approved for the treatment of MDR-TB. nih.gov The emergence of new Mtb strains resistant to currently available drugs makes the development of novel quinoline-based analogs a high priority. nih.gov Research continues to explore modifications to the 2-chloroquinoline scaffold to design more potent candidates against these challenging infections. nih.govijpsdronline.com

Potential Chelating Activities in Antimycobacterial Action

The antimycobacterial potential of quinoline derivatives is significantly influenced by their ability to chelate metal ions. Research into fluoroquinolone derivatives has shown that the incorporation of a metal-chelating moiety, specifically the 8-hydroxyquinoline (B1678124) group, can enhance anti-tuberculosis (TB) activity. nih.gov For instance, a 7-[4-(8-hydroxyquinolin-2-ylmethyl)piperazin-1-yl] derivative showed a 44% inhibition on the growth of Mycobacterium tuberculosis, whereas its 7-(4-methylpiperazin-1-yl) counterpart was inactive. nih.gov This suggests that the ability to bind with metal ions is a crucial aspect of the compound's mechanism of action against mycobacteria. nih.gov Further studies have identified 8-hydroxyquinoline derivatives as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov

Antimalarial Activity Evaluation

The quinoline framework is a cornerstone in the development of antimalarial drugs, with derivatives demonstrating potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govrsc.org Modifications to the quinoline scaffold are a key strategy to combat the emergence of drug-resistant parasite strains. nih.gov One of the primary mechanisms of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, a process essential for the parasite's survival within red blood cells. nih.gov

Research has shown that synthetic derivatives of 7-(2-phenoxyethoxy)-4(1H)-quinolones are potent against drug-resistant strains of P. falciparum, with EC₅₀ values as low as 0.15 nM. nih.gov Hybrid molecules combining the 4-aminoquinoline (B48711) structure with other chemical moieties, such as isatin, have also been developed, with N-benzyl and 5-halogenated derivatives showing enhanced antiplasmodial activity. nih.gov Furthermore, certain N-(7-chloroquinolinyl-4-aminoalkyl) arylsulfonamides have demonstrated promising antimalarial action by efficiently inhibiting hemozoin production. nih.gov

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

Compound Class/Derivative Target/Strain Activity Metric Result Source
7-(2-phenoxyethoxy)-4(1H)-quinolones P. falciparum (drug-resistant) EC₅₀ As low as 0.15 nM nih.gov
Tetrahydropyridine-appended 8-aminoquinoline (B160924) (Compound 40c) P. falciparum (3D7 strain) EC₅₀ 1.99 µM nih.gov
Tetrahydropyridine-appended 8-aminoquinoline (Compound 40c) P. falciparum (RKL-9 resistant strain) EC₅₀ 5.69 µM nih.gov
1,2,3-triazol-1-yl quinoline derivative (Compound 56) P. falciparum (W2 CQR clone) IC₅₀ 1.4 µM nih.gov
N-(3-((7-chloroquinolin-4-yl)amino)propyl)benzenesulfonamide (Compound 75) P. falciparum IC₅₀ 0.09 µM nih.gov
2,8-bis-(trifluoromethyl)quinoline derivative (Compound 129) P. falciparum IC₅₀ 0.083 µM nih.gov

Antiviral Activity Research

Quinoline derivatives have emerged as a promising scaffold for the development of new antiviral agents, showing activity against a range of viruses. mdpi.comnih.govmdpi.com Research has demonstrated that certain quinoline derivatives can inhibit the replication of Dengue virus serotype 2 (DENV2) in a dose-dependent manner, with activity in the low and sub-micromolar range. nih.govmdpi.com The mechanism of action for these compounds appears to involve the early stages of the viral infection, as they were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without exhibiting direct virucidal activity. nih.govmdpi.com

The broad antiviral potential of this chemical class is further highlighted by studies on isoquinolone derivatives, which have been identified as inhibitors of influenza virus polymerase activity. nih.gov This indicates that the quinoline and isoquinoline (B145761) skeletons can be modified to target different viral components and replication stages. mdpi.comnih.gov

Table 2: Antiviral Activity of Selected Quinoline and Isoquinolone Derivatives

Compound Class Target Virus Mechanism/Effect Source
Novel Quinoline Derivatives Dengue Virus Serotype 2 (DENV2) Inhibit DENV2 in the low micromolar range; impair accumulation of viral envelope glycoprotein. nih.govmdpi.com
Isoquinolone Derivatives Influenza A and B Viruses Target and inhibit viral polymerase activity. nih.gov

Antileishmanial Activity

Derivatives of quinoline have shown significant potential as antileishmanial agents, acting against various Leishmania species. nih.gov The 2-substituted quinoline series, in particular, has been a source of molecules with notable antileishmanial activity. nih.gov Studies have demonstrated that these compounds can cause mitochondrial oxidative stress to the parasite. nih.gov Antimalarial quinolines like chloroquine (B1663885) and primaquine (B1584692) have also been reported as effective leishmanicides. nih.gov

Synthetic 2-arylquinoline analogs have been evaluated for their efficacy, with some compounds showing half-maximal effective concentration (EC₅₀) values between 3.6 and 19.3 µM in vitro. nih.gov In vivo studies in hamsters infected with L. (V) panamensis showed that topical application of styrylquinoline derivatives led to clinical improvement and, in some cases, a complete cure. semanticscholar.org Specifically, 2- and 6-substituted quinolines often exhibit greater activity, which can be enhanced by the presence of halogen or hydroxyl groups. frontiersin.org

Table 3: Antileishmanial Activity of Selected Quinoline Derivatives

Compound/Derivative Target Species Activity Metric Result Source
2-arylquinoline analogs Leishmania spp. EC₅₀ 3.6 - 19.3 µM nih.gov
4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate (3b) L. (V) panamensis (intracellular amastigotes) EC₅₀ 2.8 µg/mL semanticscholar.org
4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate (B1210297) (3c) L. (V) panamensis (intracellular amastigotes) EC₅₀ 3.14 µg/mL semanticscholar.org

Anticholinesterase Activity

Certain quinoline derivatives have been identified as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov This inhibitory activity is particularly relevant for the development of treatments for neurodegenerative diseases like Alzheimer's disease, where the regulation of acetylcholine (B1216132) levels is a key therapeutic strategy. nih.govnih.gov

Through molecular docking simulations, researchers have predicted that specific quinoline derivatives can act as inhibitors of AChE. nih.govnih.gov These computational studies help to understand the structural basis for the interaction between the compounds and the enzyme's active site, guiding the design of more potent and selective inhibitors. nih.gov The investigation of these derivatives as anticholinesterase agents is often linked to their broader neuroprotective potential. nih.gov

Anti-inflammatory Activity

The quinoline scaffold is a recognized structural motif in the development of anti-inflammatory agents. nih.govnih.govresearchgate.net Derivatives of quinoline have been synthesized and evaluated for their ability to mitigate inflammatory responses. nih.gov Research has shown that novel quinoline derivatives bearing azetidinone scaffolds possess significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema model. nih.gov

For example, compounds like 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one exhibited notable anti-inflammatory effects. nih.gov The mechanism of action for the anti-inflammatory properties of quinoline derivatives can involve the inhibition of key inflammatory mediators and pathways, such as nuclear factor kappaB (NF-κB). nih.govmdpi.com

Neuroprotective Potential

Quinoline derivatives are being investigated for their potential to protect against neuronal damage and degeneration. nih.govnih.govbohrium.com Their neuroprotective effects are often attributed to a combination of antioxidant properties and the ability to inhibit key enzymes involved in neurodegenerative processes. nih.govnih.gov

Oxidative stress is a major contributor to the pathology of diseases like Alzheimer's and Parkinson's. nih.govbohrium.com Quinoline derivatives have shown promise as antioxidants, capable of scavenging free radicals. nih.gov In addition to their antioxidant capacity, some derivatives are predicted to act as inhibitors of enzymes such as monoamine oxidase type B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in the treatment of neurodegenerative disorders. nih.govnih.gov The multifunctional nature of these compounds makes them attractive candidates for further investigation as potential neuroprotective agents. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloroquinolin 6 Ol Derivatives

Influence of Chlorine Substitution on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its pharmacological profile. researchgate.net In the context of 2-chloroquinolin-6-ol derivatives, the chlorine at the C-2 position plays a multifaceted role.

The chlorine atom's electron-withdrawing nature influences the electron density distribution across the quinoline (B57606) ring system. This can affect the molecule's ability to interact with biological targets through non-bonding interactions and can also prevent metabolic hydroxylation at the site of substitution. researchgate.net Furthermore, the increased lipophilicity imparted by the chlorine atom can enhance the molecule's ability to partition into cellular membranes and the lipophilic domains of proteins. researchgate.net

In a series of 2-arylvinylquinolines, substitution of a fluorine atom with a chlorine atom at the C6 position resulted in a further enhancement of antiplasmodial activity. nih.gov Specifically, chlorostyrylquinolines bearing a fluoro or trifluoromethyl group on the benzene (B151609) ring demonstrated potent activity against the Dd2 strain of Plasmodium falciparum. nih.gov

It is important to note that the position of the chlorine substituent is critical. For example, in the development of NMDA receptor antagonists, the introduction of a chlorine atom at the 7-position of kynurenic acid (a quinoline derivative) strengthened its antagonistic activity. mdpi.com

Role of the Hydroxyl Group in Pharmacological Efficacy

The hydroxyl group (-OH) is a key functional group that significantly influences the pharmacological and physicochemical properties of quinoline derivatives. Its ability to participate in hydrogen bonding is a critical determinant of receptor affinity and metabolic processing. mdpi.com

In the case of this compound, the hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor. This feature can stabilize the binding of the molecule to its biological target. mdpi.com The position of the hydroxyl group is crucial; for instance, altering its position on the quinoline ring can shift receptor affinity for targets like NMDA receptors and GPR35. mdpi.com

SAR studies on quinoline-based anticancer agents have demonstrated that the presence of a hydroxyl or methoxy (B1213986) group at certain positions, such as position 7, can improve antitumor activity. orientjchem.orgorientjchem.org Similarly, an 8-hydroxyquinoline (B1678124) derivative showed potent anticancer activity, attributed in part to the hydroxyl group. orientjchem.org In quinoline-Schiff base derivatives, the position of the hydroxyl group on an attached phenyl ring was found to influence α-glucosidase inhibitory activity, with derivatives containing two hydroxyl groups exhibiting excellent inhibition. frontiersin.org

Impact of Substituents at Various Positions of the Quinoline Ring on Activity Profiles

The biological activity of quinoline derivatives can be finely tuned by introducing various substituents at different positions on the quinoline ring. orientjchem.orgorientjchem.org

Position 2 and 3: Substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.orgorientjchem.org In a study of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely critical for activity. acs.org

Position 4: The introduction of a substituent at the 4-position can enhance a compound's potency against cancer cells. orientjchem.orgorientjchem.org For example, 4-aminoquinoline (B48711) derivatives with bi-aryl substituents at the 7-position have shown potent antimalarial activity. biointerfaceresearch.com

Position 6: The nature of the substituent at the 6-position can have a significant impact. In a series of quinoline-carbonitrile derivatives, a methoxy group at this position was preferred over a methyl group or no substitution for antibacterial activity. frontiersin.org

Position 7: The presence of a hydroxyl or methoxy group at position 7 can improve the antitumor activity of quinoline derivatives. orientjchem.orgorientjchem.org Additionally, large and bulky substituents at this position have been shown to facilitate antiproliferative activity. frontiersin.org

Position 8: An 8-hydroxyquinoline derivative with a trimethoxyphenyl group at position 5 exhibited potent anticancer activity. orientjchem.org

The following table summarizes the impact of substituents at various positions on the quinoline ring based on several studies:

PositionSubstituent TypeObserved Effect on Biological ActivityReference
2Electron-donating group (e.g., OCH₃)Enhanced antimalarial activity in some hybrids rsc.org
2 & 3VariousMore active against certain cancer cell lines orientjchem.orgorientjchem.org
3VariousCritical for α2C-adrenoceptor antagonist activity acs.org
4VariousCan enhance anticancer potency orientjchem.orgorientjchem.org
6Methoxy groupPreferred for antibacterial activity in some derivatives frontiersin.org
6ChlorineEnhanced antiplasmodial activity in 2-arylvinylquinolines nih.gov
7Hydroxyl or methoxy groupImproved antitumor activity orientjchem.orgorientjchem.org
7Large, bulky groupsFacilitated antiproliferative activity frontiersin.org
8Hydroxyl groupContributed to potent anticancer activity in a derivative orientjchem.org

Correlation between Structural Features and Specific Pharmacological Targets

The specific structural features of this compound derivatives are crucial for their interaction with and selectivity for particular pharmacological targets.

For instance, the planarity of the quinoline ring system and an extended conjugation system can enhance anticancer activity through DNA intercalation. orientjchem.orgorientjchem.org In the context of α2C-adrenoceptors, a key structural requirement for potent and selective antagonism was the presence of a substituent at the 3-position of the quinoline ring. acs.org

In the development of antimalarial agents, the presence of a basic nitrogen atom within the quinoline ring is important for activity. orientjchem.orgorientjchem.org For styrylquinoline derivatives, the combination of a chlorine atom at the C6 position and specific substituents on an attached arylvinyl group was found to be critical for potent antiplasmodial activity. nih.gov

The following table illustrates the correlation between structural features of quinoline derivatives and their specific pharmacological targets:

Structural FeaturePharmacological Target/ActivityExampleReference
Planar structure with extended conjugationAnticancer (DNA intercalation)2,4-dimethoxy-8-(4-methoxyphenyl)quinoline orientjchem.orgorientjchem.org
Substituent at the 3-positionα2C-Adrenoceptor Antagonism(R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol acs.org
Basic nitrogen in the quinoline ringAntimalarial ActivityGeneral feature of quinoline-based antimalarials orientjchem.orgorientjchem.org
Chlorine at C6 and specific arylvinyl substituentsAntiplasmodial Activity6-Chloro-2-arylvinylquinolines nih.gov
Carboxylic acid group at position 3IGF Receptor InhibitionQuinoline carboxylic acid derivatives orientjchem.org

Design Principles for Optimizing Biological Activity and Selectivity

The optimization of the biological activity and selectivity of this compound derivatives relies on several key design principles derived from SAR and SPR studies.

Scaffold Hopping and Hybridization: Combining the quinoline scaffold with other heterocyclic rings can lead to novel compounds with enhanced or dual modes of action. orientjchem.orgorientjchem.org

Systematic Substituent Modification: A systematic approach to modifying substituents at various positions of the quinoline ring is essential. This includes varying the electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and lipophilicity of the substituents to fine-tune activity and selectivity. mdpi.com

Exploiting Stereochemistry: The stereospecific effects of substituents can significantly impact biological activity. For example, in the development of α2C-adrenoceptor antagonists, substitutions on an attached piperazine (B1678402) ring exerted a stereospecific beneficial effect on affinity and potency. acs.org

Computational Modeling: The use of computational methods can aid in the design of novel quinoline derivatives with improved pharmacokinetic and pharmacodynamic properties. orientjchem.org These tools can help predict binding interactions and guide the synthesis of more potent and selective compounds.

Targeted Modifications for Specific Interactions: Design strategies should focus on incorporating functional groups that can form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein to enhance binding affinity and selectivity. mdpi.com

By applying these design principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with optimized therapeutic potential.

Future Perspectives and Research Directions for 2 Chloroquinolin 6 Ol in Pharmaceutical Sciences

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a critical aspect of modern pharmaceutical research. While traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, they often require harsh conditions and generate significant waste. Future research will likely focus on greener alternatives for the synthesis of 2-Chloroquinolin-6-ol and its derivatives.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives.

Use of Green Solvents: Replacing hazardous organic solvents with water or bio-based solvents is a important goal of green chemistry.

Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts, such as FeCl3·6H2O and formic acid, can make the synthesis of quinolines more sustainable.

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build complex molecules like quinoline derivatives in a single step, reducing waste and improving atom economy.

Green Chemistry ApproachAdvantagesReference
Microwave-Assisted SynthesisReduced reaction times, improved yields
Use of Water as a SolventEnvironmentally benign, cost-effective, non-flammable
FeCl3·6H2O CatalysisInexpensive, non-toxic, environmentally benign
Formic Acid CatalysisRenewable, biodegradable, milder reaction conditions
Multicomponent ReactionsSingle-step synthesis, reduced waste, improved atom economy

Investigation of New Biological Targets and Disease Indications

Derivatives of 2-chloroquinoline (B121035) have demonstrated a broad spectrum of biological activities, suggesting that this compound could be a versatile scaffold for drug discovery. Future research will aim to identify and validate new biological targets and expand the therapeutic applications of its derivatives.

Promising areas of investigation include:

Neurodegenerative Diseases: Benzylidene-based 2-chloroquinoline derivatives have shown potential as free radical scavengers in models of Parkinson's disease. Further research could explore their efficacy in other neurodegenerative conditions like Alzheimer's disease, potentially targeting enzymes like acetylcholinesterase.

Infectious Diseases: Researchers have designed 2-chloroquinoline-based molecules as dual inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), two crucial enzymes for viral replication. This opens up avenues for developing broad-spectrum antiviral agents.

Cancer: Several studies have highlighted the anticancer potential of 2-chloroquinoline derivatives. They have been shown to target the kinesin spindle protein (Eg5), a key player in mitosis, and to inhibit c-MET kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. Other research suggests they may also act as tubulin polymerization inhibitors.

Disease AreaPotential Biological TargetReference
Parkinson's DiseaseFree radical scavenging
Alzheimer's DiseaseAcetylcholinesterase (AChE) inhibition
COVID-19SARS-CoV-2 Mpro and PLpro
CancerKinesin spindle protein (Eg5), c-MET kinase, Tubulin

Development of Advanced Therapeutic Strategies (e.g., Prodrugs, Targeted Delivery)

To enhance the therapeutic efficacy and minimize off-target effects of this compound derivatives, the development of advanced drug delivery strategies is essential.

Future research in this area will likely focus on:

Prodrug Design: The hydroxyl group at the 6-position of this compound is an ideal handle for creating prodrugs. These inactive precursors can be designed to release the active drug molecule at the target site, improving bioavailability and reducing systemic toxicity.

Targeted Delivery Systems: Encapsulating this compound derivatives in nanocarriers like liposomes or nanoparticles can improve their solubility and facilitate targeted delivery to diseased tissues. For instance, transferrin-conjugated liposomes have been used for the targeted delivery of isoquinoline (B145761) derivatives to tumor cells. The combination of chloroquine (B1663885), a related quinoline derivative, with nanoparticle-based therapies has been shown to enhance drug accumulation in tumors.

Integration of In Silico and Experimental Research for Drug Discovery Acceleration

The synergy between computational and experimental approaches is revolutionizing drug discovery. For this compound, this integrated approach can significantly accelerate the identification and optimization of new drug candidates.

This involves:

In Silico Screening: Computational methods like molecular docking can be used to screen large libraries of 2-chloroquinoline derivatives against various biological targets, identifying promising candidates for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can help in understanding the relationship between the chemical structure of 2-chloroquinoline derivatives and their biological activity, guiding the design of more potent compounds.

Experimental Validation: The predictions from in silico studies must be validated through rigorous in vitro and in vivo experiments to confirm the biological activity and elucidate the mechanism of action.

Research ApproachApplication in Drug DiscoveryReference
Molecular DockingVirtual screening of compound libraries against biological targets
3D-QSARUnderstanding structure-activity relationships to guide compound design
In Vitro AssaysExperimental validation of biological activity and mechanism of action

Collaborative Research for Translation to Preclinical and Clinical Studies

The journey of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that necessitates collaboration between academia and industry. For a molecule like this compound, fostering such partnerships will be crucial for its successful translation.

Key aspects of this collaborative effort include:

University-Industry Partnerships: Academic institutions often excel in basic research and target identification, while pharmaceutical companies have the expertise and resources for drug development, clinical trials, and commercialization.

Open Innovation Models: Open innovation platforms can facilitate the sharing of knowledge and resources, accelerating the research and development process.

Preclinical and Clinical Development: Collaborative efforts are essential for conducting the comprehensive preclinical toxicology studies and well-designed clinical trials required for regulatory approval. Advancing quinoline-based medicines will require robust preclinical validation and comprehensive toxicity evaluations to ensure the development of safe and effective therapies.

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 2-Chloroquinolin-6-ol, and how can its purity be validated? A:

  • Synthetic Routes : this compound is typically synthesized via chlorination of quinolin-6-ol derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions. Alternative methods include nucleophilic substitution of pre-functionalized quinoline precursors .
  • Purity Validation : Purity is assessed using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) for preliminary checks. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, ensure reaction conditions (temperature, solvent stoichiometry) are rigorously controlled .

Basic Physicochemical Properties

Q: How do solubility and stability properties of this compound influence experimental design? A:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Pre-solubilization in DMSO is recommended for biological assays, with final concentrations ≤0.1% to avoid cytotoxicity .
  • Stability : Store desiccated at –20°C to prevent hydrolysis. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and periodic NMR analysis .

Advanced Synthetic Optimization

Q: How can researchers optimize reaction yields when synthesizing this compound, and what are common pitfalls? A:

  • Optimization Strategies :
    • Use catalytic amounts of Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency.
    • Employ microwave-assisted synthesis to reduce reaction time and improve yield .
  • Pitfalls :
    • Over-chlorination: Monitor reaction progress via TLC at 15-minute intervals.
    • Impurity formation: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Advanced Analytical Method Development

Q: What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives? A:

  • X-ray Crystallography : Resolves tautomerism (e.g., keto-enol equilibrium) in the quinolinol ring system.
  • DFT Calculations : Validate electronic structures and predict reactive sites for functionalization.
  • 2D NMR (COSY, NOESY) : Assigns regioselectivity in substituted derivatives and confirms hydrogen bonding patterns .

Basic Safety and Handling

Q: What safety protocols are essential for handling this compound in laboratory settings? A:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • Exposure Mitigation : In case of skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Mechanistic Studies

Q: How can researchers investigate the catalytic or inhibitory mechanisms of this compound in biological systems? A:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki) and mode (competitive/non-competitive).
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities or spectroscopic data for this compound? A:

  • Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, instrumentation).
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, SciFinder) to identify outliers.
  • Error Sources :
    • Batch-to-batch variability: Validate supplier certificates of analysis.
    • Instrument calibration: Standardize NMR using tetramethylsilane (TMS) and MS with calibration mixtures .

Advanced Applications in Drug Discovery

Q: What strategies enhance the drug-likeness of this compound derivatives in medicinal chemistry? A:

  • SAR Studies : Systematically modify the quinoline core (e.g., introduce electron-withdrawing groups at C-2) to improve potency and reduce off-target effects.
  • ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal assays), and toxicity (AMES test) early in development .

Environmental and Decomposition Studies

Q: What are the decomposition products of this compound under oxidative conditions, and how are they characterized? A:

  • Oxidative Degradation : Use H₂O₂/UV treatment to simulate environmental breakdown. Major products include chlorinated quinones and hydroxylated derivatives, identified via GC-MS and LC-QTOF.
  • Ecotoxicity Assessment : Perform Daphnia magna acute toxicity tests to evaluate environmental impact .

Interdisciplinary Method Integration

Q: How can computational chemistry complement experimental studies on this compound? A:

  • Molecular Dynamics (MD) Simulations : Predict solvation effects and aggregation tendencies.
  • QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity to guide synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.